

# Potential therapeutic targets of 4-Bromo-5-methoxy-1H-indazole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Bromo-5-methoxy-1H-indazole**

Cat. No.: **B1531023**

[Get Quote](#)

An In-Depth Technical Guide on the Potential Therapeutic Targets of **4-Bromo-5-methoxy-1H-indazole**

## Introduction

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[\[1\]](#)[\[2\]](#) This structural motif is present in a multitude of biologically active compounds and several FDA-approved drugs, highlighting its significance in drug discovery.[\[2\]](#)[\[3\]](#) **4-Bromo-5-methoxy-1H-indazole** is a novel, understudied derivative of this important heterocyclic family.[\[4\]](#) While direct biological data for this specific compound is not yet available in public literature, its structural features—a bromine atom at the 4-position and a methoxy group at the 5-position—provide versatile handles for chemical modification and potential interactions with various biological targets.[\[5\]](#)[\[6\]](#)

This technical guide aims to provide a comprehensive overview of the potential therapeutic targets of **4-Bromo-5-methoxy-1H-indazole**. By leveraging structure-activity relationship (SAR) data from a wide array of studied indazole derivatives, we will explore the most promising avenues for its therapeutic application. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating the investigation of this compound. We will delve into key target classes, including protein kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, providing the scientific rationale for their consideration and detailed experimental protocols for their validation.

# Section 1: Protein Kinase Inhibition - A Primary Avenue of Investigation

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, largely due to its ability to mimic the purine ring of ATP and interact with the hinge region of the kinase domain.<sup>[5][7]</sup> Numerous indazole derivatives have been developed as potent inhibitors of various kinases, with several achieving clinical success in oncology.<sup>[7][8]</sup> The substitutions on the indazole ring of **4-Bromo-5-methoxy-1H-indazole** can be strategically modified to enhance potency and selectivity for specific kinase targets.<sup>[5]</sup>

## Rationale for Kinase Targeting

The indazole core is a key feature in several FDA-approved multi-kinase inhibitors, such as Pazopanib and Axitinib, which are used in cancer therapy.<sup>[2][3][8]</sup> Research has demonstrated that indazole derivatives can inhibit a wide range of kinases, including receptor tyrosine kinases (e.g., VEGFR, FGFR) and serine/threonine kinases (e.g., Aurora kinases, JNK, Akt).<sup>[7][9][10][11]</sup> The bromine at the C4 position and the methoxy group at C5 on **4-Bromo-5-methoxy-1H-indazole** can influence the electronic and steric properties of the molecule, potentially conferring selectivity and potent activity against specific kinases. For instance, substitutions at these positions have been shown to be crucial for the inhibitory activities of some indazole derivatives.<sup>[1]</sup>

## Key Kinase Families to Investigate

- Receptor Tyrosine Kinases (RTKs):
  - VEGFRs (Vascular Endothelial Growth Factor Receptors): Indazole-pyrimidine based derivatives have shown inhibitory properties against VEGFR-2.<sup>[7]</sup>
  - FGFRs (Fibroblast Growth Factor Receptors): Several studies have identified 1H-indazole-based derivatives as inhibitors of FGFR kinases.<sup>[1][7][12]</sup>
  - TRKs (Tropomyosin Receptor Kinases): Novel indazole derivatives have been designed as second-generation TRK inhibitors to overcome drug resistance.<sup>[13]</sup>
- Serine/Threonine Kinases:

- Aurora Kinases: Indazole derivatives have been identified as potent inhibitors of Aurora kinases A and B.[10]
- JNK3 (c-Jun N-terminal Kinase 3): An indazole scaffold was developed for potent and highly selective JNK3 inhibitors with potential applications in neurodegenerative diseases. [9]
- Akt (Protein Kinase B): Indazole-based analogs have been synthesized as inhibitors of Akt, a key node in cell growth and survival pathways.[11]

## Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of **4-Bromo-5-methoxy-1H-indazole** against a target kinase.

### Materials:

- Recombinant human kinase
- Specific peptide substrate for the kinase
- [ $\gamma$ -<sup>32</sup>P]ATP
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 0.5 mM EGTA, 0.5 mM DTT)
- Test compound (**4-Bromo-5-methoxy-1H-indazole**) dissolved in DMSO
- 96-well plates
- Phosphocellulose paper
- Scintillation counter and scintillation fluid
- 0.75% Phosphoric acid wash solution

### Procedure:

- Prepare serial dilutions of **4-Bromo-5-methoxy-1H-indazole** in DMSO. A typical starting concentration range would be 10 mM down to 1 nM.
- In a 96-well plate, add the kinase reaction buffer.
- Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
- Add the recombinant kinase to each well and incubate for 10 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and [ $\gamma$ -<sup>32</sup>P]ATP. The final ATP concentration should be at or near the  $K_m$  for the specific kinase.
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [ $\gamma$ -<sup>32</sup>P]ATP.
- Rinse the paper with acetone and let it air dry.
- Place the dried paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC<sub>50</sub> value using non-linear regression analysis.

## Data Presentation: Known Indazole-Based Kinase Inhibitors

| Compound     | Target Kinase(s) | IC50 (nM) | Reference |
|--------------|------------------|-----------|-----------|
| Pazopanib    | Multi-kinase     | -         | [2]       |
| Axitinib     | Multi-kinase     | -         | [2]       |
| Entrectinib  | ALK              | 12        | [1]       |
| Compound 1   | FGFR1            | 100       | [12]      |
| Compound 29  | JNK3             | 5         | [9]       |
| Compound B31 | TRKA             | 0.3       | [13]      |

## Visualization: Generic Kinase Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Potential inhibition of a generic RTK signaling pathway by **4-Bromo-5-methoxy-1H-indazole**.

## Section 2: Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[14] The structural diversity of indazole derivatives allows them to interact with various GPCRs, suggesting another promising therapeutic avenue for **4-Bromo-5-methoxy-1H-indazole**.[15]

## Rationale for GPCR Targeting

Indazole-containing compounds have been identified as ligands for several aminergic GPCRs, including dopamine D<sub>2</sub> and serotonin 5-HT<sub>1a</sub> and 5-HT<sub>2a</sub> receptors, with potential applications in treating schizophrenia.[15] Additionally, indazole-6-phenylcyclopropylcarboxylic acids have been discovered as selective agonists for GPR120, a receptor with therapeutic potential for diabetes.[16][17] The methoxy and bromo substituents on the benzene ring of **4-Bromo-5-methoxy-1H-indazole** could play a crucial role in binding to the transmembrane helices or extracellular loops of GPCRs, thereby modulating their activity.[14]

## Experimental Protocol: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (K<sub>i</sub>) of **4-Bromo-5-methoxy-1H-indazole** for a specific GPCR.

### Materials:

- Cell membranes expressing the target GPCR
- Radioligand specific for the target GPCR (e.g., [<sup>3</sup>H]-Spiperone for D<sub>2</sub> receptors)
- Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl<sub>2</sub>, 1 mM MgCl<sub>2</sub>, pH 7.4)
- Test compound (**4-Bromo-5-methoxy-1H-indazole**)
- Non-specific binding competitor (e.g., unlabeled haloperidol for D<sub>2</sub> receptors)
- 96-well filter plates
- Scintillation counter and fluid

### Procedure:

- Prepare serial dilutions of the test compound in the binding buffer.
- In a 96-well plate, add the cell membranes, the radioligand at a concentration near its K<sub>d</sub>, and the test compound dilutions.

- For determining non-specific binding, add a high concentration of the non-specific competitor instead of the test compound.
- For determining total binding, add only the binding buffer, membranes, and radioligand.
- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
- Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation fluid to each well.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC<sub>50</sub> of the test compound from a competition binding curve.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:  $Ki = IC50 / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## Visualization: GPCR Signaling Cascade



[Click to download full resolution via product page](#)

Caption: Potential modulation of a GPCR signaling pathway by **4-Bromo-5-methoxy-1H-indazole**.

## Section 3: Targeting Ion Channels

Ion channels are critical for a wide range of physiological processes, and their modulation can have significant therapeutic effects.[18] The discovery of indazole derivatives as potent ion channel blockers opens up another important area of investigation.[19][20]

## Rationale for Ion Channel Targeting

Indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which plays a crucial role in the function of mast cells and T lymphocytes.[19][20] Inhibition of this channel can modulate immune responses, making it a target for inflammatory and autoimmune diseases.[19] Furthermore, some indazole derivatives have been shown to modulate voltage-gated potassium channels.[21] The physicochemical properties conferred by the bromo and methoxy groups on **4-Bromo-5-methoxy-1H-indazole** may facilitate its interaction with the pores or gating mechanisms of specific ion channels.[22]

## Experimental Protocol: Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is used to directly measure the effect of **4-Bromo-5-methoxy-1H-indazole** on the activity of a specific ion channel expressed in a cell line.

### Materials:

- Cell line stably expressing the target ion channel (e.g., HEK293 cells)
- Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
- Borosilicate glass capillaries for making patch pipettes
- Extracellular solution (e.g., Tyrode's solution)
- Intracellular solution (pipette solution, specific to the ion channel being studied)
- Test compound (**4-Bromo-5-methoxy-1H-indazole**)
- Perfusion system

### Procedure:

- Grow the cells expressing the target ion channel on glass coverslips.
- Pull a patch pipette from a borosilicate glass capillary using a micropipette puller. The pipette should have a resistance of 2-5 MΩ when filled with the intracellular solution.

- Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
- Using a micromanipulator, approach a single cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
- Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
- Clamp the cell membrane at a specific holding potential.
- Apply a voltage protocol (e.g., voltage steps or ramps) to elicit ionic currents through the target channel and record the baseline currents.
- Using the perfusion system, apply the extracellular solution containing **4-Bromo-5-methoxy-1H-indazole** at various concentrations to the cell.
- Record the currents in the presence of the compound at each concentration.
- Wash out the compound with the control extracellular solution to check for reversibility of the effect.
- Analyze the data to determine the effect of the compound on channel properties, such as current amplitude, activation, inactivation, and deactivation kinetics.
- Construct a dose-response curve to calculate the IC50 or EC50 of the compound.

## Visualization: Ion Channel Modulation Workflow



[Click to download full resolution via product page](#)

Caption: A typical workflow for assessing ion channel modulation using patch-clamp electrophysiology.

## Section 4: Nuclear Receptor Modulation

Nuclear receptors are a class of ligand-activated transcription factors that regulate a host of physiological processes, making them important drug targets.[\[23\]](#)[\[24\]](#) The ability of small molecules like indazole derivatives to modulate their activity presents a significant therapeutic opportunity.[\[25\]](#)[\[26\]](#)

## Rationale for Nuclear Receptor Targeting

Substituted indazoles have been developed as modulators of several nuclear receptors. For example, a series of 4-(indazol-3-yl)phenols were identified as pathway-selective estrogen receptor (ER) ligands with anti-inflammatory properties.[\[25\]](#) Additionally, 2-benzyl-3-aryl-7-trifluoromethylindazoles were prepared as Liver X Receptor (LXR) modulators with a potentially improved profile for treating atherosclerosis by reducing hepatic triglyceride synthesis.[\[26\]](#) The core structure of **4-Bromo-5-methoxy-1H-indazole**, with its potential for hydrogen bonding and hydrophobic interactions, could fit into the ligand-binding domain of various nuclear receptors, acting as an agonist, antagonist, or selective modulator.[\[23\]](#)

## Experimental Protocol: Luciferase Reporter Gene Assay

This assay is used to determine whether **4-Bromo-5-methoxy-1H-indazole** can activate or inhibit a specific nuclear receptor.

### Materials:

- Mammalian cell line (e.g., HEK293T or HepG2)
- Expression plasmid for the full-length nuclear receptor
- Reporter plasmid containing a luciferase gene downstream of response elements for the nuclear receptor
- Transfection reagent
- Cell culture medium and supplements
- Test compound (**4-Bromo-5-methoxy-1H-indazole**)

- Known agonist and antagonist for the target receptor
- Luciferase assay reagent
- Luminometer

**Procedure:**

- Seed the cells in a 96-well plate at an appropriate density.
- Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
- After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.
- To test for agonist activity, add the compound alone.
- To test for antagonist activity, add the compound in the presence of a known agonist at its EC50 concentration.
- Include appropriate controls: vehicle (DMSO), known agonist, and known antagonist.
- Incubate the cells for another 18-24 hours.
- Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- For agonist mode, plot the normalized luciferase activity against the compound concentration to determine the EC50.
- For antagonist mode, plot the percentage of inhibition of the agonist response against the compound concentration to determine the IC50.

## Visualization: Nuclear Receptor Activation Mechanism



[Click to download full resolution via product page](#)

Caption: A simplified model of nuclear receptor activation by a ligand like **4-Bromo-5-methoxy-1H-indazole**.

## Conclusion

**4-Bromo-5-methoxy-1H-indazole**, while currently uncharacterized biologically, belongs to a chemical class with a rich and diverse pharmacology. The indazole scaffold has proven to be a highly successful template for the development of drugs targeting a wide range of proteins. Based on extensive literature precedent, the most promising therapeutic targets for this novel compound are protein kinases, particularly those implicated in oncology. However, compelling evidence also suggests that GPCRs, ion channels, and nuclear receptors are highly viable targets that warrant thorough investigation.

A strategic approach to elucidating the therapeutic potential of **4-Bromo-5-methoxy-1H-indazole** would involve initial broad screening against diverse panels of kinases, GPCRs, ion channels, and nuclear receptors. Hits from these screens can then be validated and characterized using the detailed experimental protocols outlined in this guide. The exploration of this compound holds the potential to uncover novel therapeutic agents for a variety of diseases, from cancer and inflammation to neurological and metabolic disorders.

## References

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
- Different biological activities reported with Indazole derivatives.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. PubMed Central.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
- The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
- Indazole derivatives as inhibitors of FGFR1.
- Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers.

- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed.
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
- Synthesis and activity of substituted 4-(indazol-3-yl)
- Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PubMed.
- Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. PubMed.
- Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy.
- The mechanism of actions of 3-(5'-(hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) on Ca(2+)-activated K(+) currents in GH(3) lactotrophs. PubMed.
- Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. PubMed.
- Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold. Elsevier.
- Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads.
- Indazole-based liver X receptor (LXR)
- Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry.
- Discovery of novel indazole derivatives as second-gener
- Modulatory Action of Voltage-gated Ion Channels in Inflammation and Inflamm
- An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. Benchchem.
- 4-Bromo (1H)indazole. Chem-Impex.
- Modulation of Ion Channels in the Axon: Mechanisms and Function. Frontiers.
- **4-BROMO-5-METHOXY-1H-INDAZOLE [P42827]**. ChemUniverse.
- Nuclear Receptors and Their Selective Pharmacologic Modul
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Targeting Nuclear Receptors with Marine N
- Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences.
- GPCRs in Intracellular Compartments: New Targets for Drug Discovery. MDPI.
- Nuclear Receptors and Their Selective Pharmacologic Modul

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. chemuniverse.com [chemuniverse.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. azolifesciences.com [azolifesciences.com]
- 15. Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Modulation of Ion Channels in the Axon: Mechanisms and Function [frontiersin.org]

- 19. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The mechanism of actions of 3-(5'-(hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) on Ca(2+)-activated K(+) currents in GH(3) lactotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modulatory Action of Voltage-gated Ion Channels in Inflammation and Inflammatory Pain [openneurologyjournal.com]
- 23. Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis and activity of substituted 4-(indazol-3-yl)phenols as pathway-selective estrogen receptor ligands useful in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Indazole-based liver X receptor (LXR) modulators with maintained atherosclerotic lesion reduction activity but diminished stimulation of hepatic triglyceride synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential therapeutic targets of 4-Bromo-5-methoxy-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1531023#potential-therapeutic-targets-of-4-bromo-5-methoxy-1h-indazole>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)